molecular formula C20H20N4O2 B3812615 1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine

1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine

Cat. No. B3812615
M. Wt: 348.4 g/mol
InChI Key: AGRMGOHVTZJRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine, also known as MPP, is a compound that has been extensively studied for its potential use in scientific research. MPP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. 1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine has been shown to interact with a number of different receptors, including serotonin and dopamine receptors, which may contribute to its effects on neurotransmitter release and synaptic transmission.
Biochemical and Physiological Effects:
1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of cancer cell growth, and the regulation of various signaling pathways within cells. 1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine in lab experiments is its ability to modulate various biological pathways, making it a versatile tool for researchers in various fields. However, 1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine can be difficult to synthesize and may be expensive to obtain, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research involving 1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine. One area of interest is the study of 1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine's effects on the immune system, where it may have potential applications in the treatment of autoimmune diseases. Another area of interest is the development of new synthetic methods for 1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine, which could make it more accessible to researchers. Finally, further studies are needed to fully understand the mechanism of action of 1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine and its potential therapeutic applications in various fields.

Scientific Research Applications

1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine has been used extensively in scientific research due to its ability to modulate various biological pathways. One of the most common uses of 1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine is in the study of the nervous system, where it has been shown to have an effect on neurotransmitter release and synaptic transmission. 1-(3-methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine has also been used in the study of cancer, where it has been shown to inhibit the growth of certain types of cancer cells.

properties

IUPAC Name

[4-(3-methylpyridin-2-yl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-15-6-5-9-21-19(15)23-10-12-24(13-11-23)20(25)17-14-18(26-22-17)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRMGOHVTZJRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylpyridin-2-yl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.